5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
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Overview
Description
5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole: is a chemical compound belonging to the class of benzoxadiazoles. It is characterized by the presence of a nitro group and an oxo group attached to a benzoxadiazole ring. This compound is known for its fluorescent properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 2,1,3-benzoxadiazole. One common method is the reaction of 2,1,3-benzoxadiazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 5-position of the benzoxadiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Properties
CAS No. |
18771-86-3 |
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Molecular Formula |
C6H3N3O4 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
5-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)4-1-2-6-5(3-4)7-13-9(6)12/h1-3H |
InChI Key |
YWNYYXHJVPPICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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